Methyltetrazine-PEG12-Maleimide

Aqueous solubility Bioconjugation efficiency PEGylation

Researchers requiring rapid, bioorthogonal conjugation often face aggregation and slow kinetics with shorter PEG or non-methylated tetrazine linkers. Methyltetrazine-PEG12-Maleimide resolves this via its methyltetrazine group (k > 800 M⁻¹s⁻¹ for TCO IEDDA) and PEG12 spacer (~4.5-5.0 nm), ensuring >50 mg/mL aqueous solubility and reduced steric hindrance. - Enables complete payload coupling in minutes, minimizing protein degradation. - Copper-free, thiol-orthogonal chemistry avoids cytotoxicity in live-cell workflows. - Consistent batch quality supports ADC, PROTAC, and targeted delivery development.

Molecular Formula C44H69N7O16
Molecular Weight 952.1 g/mol
Cat. No. B13712765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG12-Maleimide
Molecular FormulaC44H69N7O16
Molecular Weight952.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
InChIInChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53)
InChIKeyUBGCSXQCWCGAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG12-Maleimide Overview


Methyltetrazine-PEG12-Maleimide is a heterobifunctional crosslinker composed of a methyltetrazine moiety, a 12-unit polyethylene glycol (PEG12) spacer, and a maleimide group . The methyltetrazine group undergoes rapid inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-bearing molecules under catalyst-free physiological conditions , while the maleimide group enables site-specific conjugation to free thiols (e.g., cysteine residues) via stable thioether bond formation . The PEG12 spacer confers enhanced aqueous solubility and reduces aggregation compared to shorter PEG variants or non-PEGylated analogs .

Dual orthogonal conjugation: maleimide-thiol + methyltetrazine-TCO IEDDA
Sequential, site-specific biomolecule functionalization
Reported aqueous solubility supports protein-compatible, co-solvent-free conjugation
Avoids organic solvents that may denature sensitive targets
Rapid IEDDA kinetics enable efficient labeling under physiological conditions
Copper-free, thiol-orthogonal design preserves live-cell compatibility

Why Methyltetrazine-PEG12-Maleimide Cannot Be Substituted


Substituting Methyltetrazine-PEG12-Maleimide with shorter PEG analogs (e.g., PEG4) compromises aqueous solubility and conjugation efficiency in sterically constrained environments, while non-methylated tetrazine derivatives exhibit substantially lower chemical stability and narrower functional pH windows . Alternative click chemistry pairs such as azide-DBCO or maleimide-thiol alone cannot match the combination of ultrafast kinetics (k > 800 M⁻¹s⁻¹ for methyltetrazine-TCO IEDDA) with true orthogonality to native biological nucleophiles . The quantitative evidence below establishes the specific procurement rationale for this precise PEG12-length, methyl-substituted tetrazine-maleimide architecture over its closest commercially available comparators.

Shorter PEG May reduce aqueous solubility and steric accessibility in constrained architectures.
Non-methyl tetrazine Lower chemical stability and narrower pH tolerance may limit conjugation windows.
Alternative click pairs Reported kinetics and bioorthogonality profiles may not match dual IEDDA + maleimide-thiol selectivity.

Methyltetrazine-PEG12-Maleimide Quantitative Evidence


Aqueous Solubility: PEG12 vs Shorter Analogs

Methyltetrazine-PEG12-Maleimide demonstrates aqueous solubility exceeding 50 mg/mL in phosphate-buffered saline (PBS), compared to approximately 25 mg/mL for the PEG4 analog and less than 5 mg/mL for non-PEGylated methyltetrazine-maleimide . This represents a 2-fold improvement over PEG4 and a >10-fold improvement over the non-PEGylated version, enabling higher-concentration conjugation reactions without organic co-solvents that may denature sensitive biomolecules.

Aqueous solubility
Cross-study comparable
Target: >50 mg/mL (PBS, pH 7.4) PEG4 analog: ~25 mg/mL Non-PEGylated:
Supports aqueous conjugation without organic co-solvents.
10-fold higher vs non-PEGylated; reduces precipitation risk.
Aqueous solubility Bioconjugation efficiency PEGylation

PEG12 Spacer Conjugation Efficiency

The PEG12 spacer (approximately 4.5-5.0 nm extended length) provides a longer reach between conjugated biomolecules compared to PEG4 (approximately 1.5-1.8 nm) . Crosslinkers with PEG12 spacers confer greater solubility to both the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers or shorter PEG chains . In ADC construction where an antibody's interchain disulfide-cysteine is conjugated via maleimide, the extended PEG12 arm reduces steric clash between the tetrazine handle and the bulky antibody framework, improving subsequent TCO-payload click accessibility.

Spacer reach
Class-level inference
PEG12 extended length ~4.5–5.0 nm
PEG4: ~1.5–1.8 nm
Longer arm may reduce steric clash in ADC/protein crosslinking.
Structural inference based on PEG monomer unit length.
Conjugation efficiency Steric hindrance PEG spacer length

Methyltetrazine vs Tetrazine Stability

Methyltetrazine exhibits substantially improved chemical stability compared to non-methylated (hydrogen-substituted) tetrazine . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, requiring more careful selection of reagents and conditions for chemical transformation . This stability advantage translates to longer shelf-life at standard storage conditions (-20°C) and greater tolerance to aqueous buffer conditions during conjugation workflows.

Chemical stability
Head-to-head
Methyltetrazine: improved stability, recommended for aqueous buffer use Tetrazine (non-methylated): lower stability, not recommended for protein labeling
May reduce batch variability and extend usable reagent lifetime.
Qualitative ranking; no specific half-life data provided.
Chemical stability Tetrazine derivatives Reagent handling

Methyltetrazine-TCO Reaction Kinetics

The inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine and trans-cyclooctene (TCO) proceeds with exceptional kinetics exceeding 800 M⁻¹s⁻¹ . This rate constant is unparalleled by other bioorthogonal reaction pairs described to date, including strain-promoted azide-alkyne cycloaddition (SPAAC, DBCO-azide: ~0.1-1 M⁻¹s⁻¹) and Staudinger ligation (~0.001 M⁻¹s⁻¹) [1]. For comparison, tetrazine ligation produced 38% protein homodimer yield after 1 hour versus only 5% yield for maleimide-thiol chemistry after 24 hours under comparable conditions [2].

IEDDA kinetics
Reported
k > 800 M⁻¹s⁻¹
DBCO-azide: ~0.1–1 M⁻¹s⁻¹
Staudinger: ~0.001 M⁻¹s⁻¹
Enables minutes-scale conjugation; supports real-time labeling workflows.
Reported from cross-study comparison; physiological conditions.
Reaction kinetics Bioorthogonal chemistry Click chemistry rate

Copper-Free Orthogonal Conjugation

Methyltetrazine-PEG12-Maleimide enables sequential, truly orthogonal dual conjugation: maleimide reacts specifically with reduced thiols (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether bonds , while methyltetrazine undergoes IEDDA with TCO without copper catalyst and without cross-reactivity toward native biological nucleophiles . In contrast, copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires cytotoxic Cu(I) that damages live cells and metalloproteins, while maleimide-based Diels-Alder couplings suffer from incompatibility with free thiols due to competing conjugate addition [1].

Orthogonality
Class-level inference
Copper-free IEDDA Maleimide-thiol specificity No cross-reactivity with native nucleophiles
Permits sequential dual labeling in thiol-containing, live-cell environments.
CuAAC cytotoxic copper avoided; maleimide-Diels-Alder thiol incompatibility addressed.
Copper-free click chemistry Bioorthogonality Thiol compatibility

Methyltetrazine-PEG12-Maleimide Applications


ADC Payload Uniformity

In ADC development, Methyltetrazine-PEG12-Maleimide is employed to functionalize antibodies via maleimide conjugation to interchain cysteine thiols (after mild reduction), followed by IEDDA click attachment of TCO-modified cytotoxic payloads . The PEG12 spacer is critical here: its extended length (~4.5-5.0 nm) reduces steric hindrance between the tetrazine handle and the antibody framework, improving subsequent payload click efficiency compared to shorter PEG4 linkers . The >50 mg/mL aqueous solubility enables antibody conjugation in fully aqueous buffers without organic co-solvents that risk antibody aggregation or denaturation. The ultrafast kinetics (k > 800 M⁻¹s⁻¹) ensure complete payload coupling within minutes, minimizing antibody degradation during extended processing.

PROTAC Synthesis

For PROTAC (PROteolysis TArgeting Chimera) construction, Methyltetrazine-PEG12-Maleimide serves as a modular linker platform . The workflow proceeds via: (1) maleimide conjugation to a cysteine-containing E3 ligase ligand or target-protein ligand; (2) subsequent IEDDA click with a TCO-functionalized complementary ligand. The PEG12 spacer contributes to the PROTAC linker length required for optimal ternary complex formation, while the methyltetrazine stability advantage over non-methylated tetrazine ensures reagent integrity during multi-step synthesis and purification. The copper-free nature of the IEDDA reaction eliminates Cu(I)-induced oxidation of sensitive protein-targeting moieties.

Live-Cell Protein Labeling

Methyltetrazine-PEG12-Maleimide enables site-specific fluorescent labeling of cysteine-engineered proteins expressed on live cell surfaces. The maleimide group is first reacted with an accessible thiol (e.g., engineered cysteine) on the target protein; the cell is then treated with a TCO-fluorophore conjugate . The exceptional IEDDA kinetics (k > 800 M⁻¹s⁻¹) permit labeling completion within minutes at sub-micromolar reagent concentrations, enabling real-time tracking of membrane protein dynamics. Critically, the copper-free and thiol-orthogonal nature of this dual-handle approach avoids cytotoxicity and off-target labeling, distinguishing it from CuAAC-based strategies that are incompatible with live-cell applications.

Nanoparticle and Liposome Functionalization

For targeted drug delivery systems, Methyltetrazine-PEG12-Maleimide is used to functionalize liposomes or polymeric nanoparticles with targeting ligands (e.g., antibodies, peptides) . The maleimide reacts with thiol-functionalized lipids incorporated into the nanoparticle bilayer, while the tetrazine provides a click handle for subsequent attachment of TCO-modified targeting moieties. The PEG12 spacer enhances colloidal stability and reduces non-specific protein adsorption compared to shorter PEG linkers , while the aqueous solubility >50 mg/mL facilitates high-density surface functionalization without nanoparticle aggregation. This two-step, click-based strategy improves batch-to-batch consistency in ligand orientation and surface density compared to direct maleimide-ligand conjugation approaches.

Application
Selection Property
Validation Focus
Antibody-drug conjugate payload conjugation
PEG12 spacer length, aqueous solubility
Conjugation efficiency, payload loading uniformity
PROTAC linker assembly
PEG12 spacer, methyltetrazine stability
Ternary complex formation, reagent integrity
Live-cell surface protein labeling
Copper-free IEDDA kinetics, thiol orthogonality
Labeling specificity, cell viability
Nanoparticle/liposome functionalization
PEG12 colloidal stability, aqueous solubility
Ligand density, batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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